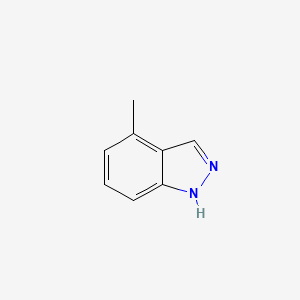

4-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGYULIGJXJLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356244 | |

| Record name | 4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-63-4 | |

| Record name | 4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methyl-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-indazole is a substituted aromatic heterocyclic compound belonging to the indazole class. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Derivatives of indazole exhibit a wide array of pharmacological activities, including roles as potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and antibacterials.[3][4][5] This technical guide provides a detailed overview of the chemical structure, properties, and key experimental data for this compound, serving as a comprehensive resource for its application in research and development.

Chemical Structure and Identification

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group substituted at position 4. The more thermodynamically stable tautomer is the 1H-indazole form.[2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3176-63-4[6][7] |

| Molecular Formula | C₈H₈N₂[7] |

| SMILES | CC1=C2C=NNC2=CC=C1[7] |

| InChI | 1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10)[7] |

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided below. While extensive experimental data for this specific analogue is not widely published, the table includes reported values and data for the parent indazole compound for context.

| Property | Value |

| Molecular Weight | 132.16 g/mol [7] |

| Appearance | Orange or solid powder[6][7] |

| Melting Point | 110.0-120.0 °C[6] |

| Boiling Point | Not available (Parent Indazole: 270 °C at 743 mmHg)[8][9] |

| Solubility | Expected to be soluble in organic solvents such as DMSO. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a complete, published dataset is scarce, the following tables outline the expected spectral characteristics based on data for closely related indazole derivatives.[10][11][12][13]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.0 | br s | NH (Indazole) |

| ~8.0 | s | H3 |

| ~7.5-7.0 | m | Aromatic CH (H5, H6, H7) |

| ~2.5 | s | CH₃ |

| Predicted values based on general indazole spectra in a solvent like DMSO-d₆. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~141 | C7a |

| ~134 | C3 |

| ~128 | C4 |

| ~127 | C6 |

| ~122 | C5 |

| ~121 | C3a |

| ~110 | C7 |

| ~17 | CH₃ |

| Predicted values based on general indazole spectra. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Strong, Broad | N-H Stretch |

| 3000-2850 | Medium-Weak | C-H Stretch (Aromatic & Aliphatic) |

| 1620-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| Predicted characteristic absorption bands. |

Mass Spectrometry (MS)

| m/z Ratio | Assignment |

| 132.16 | [M]⁺ (Molecular Ion) |

| 131.15 | [M-H]⁺ |

| Expected values for the molecular ion peak in high-resolution mass spectrometry. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of substituted indazoles is the diazotization of a corresponding substituted aniline, followed by intramolecular cyclization.[14][15] The following is a representative protocol for the synthesis of a methyl-nitro-indazole, which can be adapted for this compound starting from 3-methyl-2-nitroaniline.

Reaction Scheme:

-

Starting Material: 3-methyl-2-nitroaniline

-

Step 1 (Reduction): Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 2,3-diaminotoluene.

-

Step 2 (Diazotization & Cyclization): Treatment with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid) to form the diazonium salt, which spontaneously cyclizes to form this compound.

Detailed Protocol (Adapted from 3-methyl-6-nitro-1H-indazole synthesis): [14][15]

-

Diazotization: Dissolve the starting aniline derivative (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a concentrated aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise or all at once, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at low temperature for 15-30 minutes, then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Instrumentation:

-

NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

IR: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

MS: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.

-

MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Biological Activity and Applications

The indazole core is a key pharmacophore in the development of kinase inhibitors.[3][16][17] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives function as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase, often through hydrogen bonding interactions with the "hinge" region of the enzyme.[3] This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Although the specific biological targets of this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold or intermediate in the design of novel therapeutic agents.

Visualizations

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical diagram of the role of the indazole scaffold as an ATP-competitive kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Indazole CAS#: 271-44-3 [m.chemicalbook.com]

- 9. Indazole | 271-44-3 [chemicalbook.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. benchchem.com [benchchem.com]

- 15. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

Synthesis of 4-methyl-1H-indazole from o-toluidine

An In-depth Technical Guide to the Synthesis of Indazoles from Toluidine Precursors

Abstract

Indazole and its derivatives are critical heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of indazoles from toluidine-based starting materials. It begins by detailing the well-established, classical synthesis of the parent 1H-indazole from o-toluidine, a process involving acetylation, nitrosation, and cyclization. Subsequently, this paper addresses the synthesis of the specific, targeted isomer 4-methyl-1H-indazole . It clarifies the appropriate starting material and outlines a modern, effective synthetic protocol for its preparation. Detailed experimental procedures, tabulated quantitative data, and workflow diagrams are provided to ensure clarity and reproducibility for researchers in drug discovery and chemical development.

Synthesis of 1H-Indazole from o-Toluidine

The synthesis of the parent 1H-indazole ring system from o-toluidine is a foundational reaction in heterocyclic chemistry. The most common and reliable method involves a three-step sequence: the acetylation of o-toluidine, subsequent nitrosation of the acetylated intermediate, and finally, a base-mediated cyclization to form the indazole ring.[1][2] This process does not yield a methylated indazole but rather the unsubstituted parent compound, as the methyl group of o-toluidine is involved in the ring closure.[2]

Overall Reaction Pathway

The transformation from o-toluidine to 1H-indazole can be summarized in the following logical pathway.

Caption: Chemical pathway for 1H-indazole synthesis.

Experimental Protocol

The following protocol is adapted from the well-validated procedure published in Organic Syntheses.[1]

Step 1: Acetylation of o-Toluidine

-

In a 750-mL two-necked flask equipped with a thermometer, add 90 mL of glacial acetic acid and 180 mL of acetic anhydride.

-

Slowly add 90 g (0.839 mole) of o-toluidine to the mixture. The reaction is exothermic.

-

Once the addition is complete, cool the resulting solution in an ice bath to prepare for the next step.

Step 2: Nitrosation

-

Prepare a source of nitrous gases by adding nitric acid (density 1.47) dropwise to 180 g of solid sodium nitrite in a separate flask.

-

Pass the generated nitrous gases through the cooled solution of o-acetotoluidide from Step 1.

-

Maintain the reaction temperature between +1°C and +4°C using the ice bath. The gas addition should be rapid but controlled to keep the temperature in range.

-

Continue the gas stream for approximately 6 hours, or until the solution maintains a permanent black-green color, indicating an excess of N₂O₃.

Step 3: Isolation of N-Nitroso-o-acetotoluidide

-

Pour the reaction mixture onto a slurry of 400 g of ice and 200 mL of ice water. Let it stand in an ice bath for 2 hours.

-

An oil of N-nitroso-o-acetotoluidide will separate. Transfer the mixture to a separatory funnel and extract the oil with several portions of benzene (total volume 500 mL).

-

Wash the combined benzene extracts with three 100-mL portions of ice water.

Step 4: Cyclization to 1H-Indazole

-

The benzene solution of the N-nitroso intermediate is added to a boiling solution of sodium hydroxide in ethanol. Note: This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

After the decomposition is complete, boil the solution briefly on a steam bath.

-

Cool the solution and extract it with 2N hydrochloric acid, followed by three portions of 5N hydrochloric acid.

-

Combine the acidic extracts and treat with excess ammonia to precipitate the crude indazole.

Step 5: Purification

-

Collect the solid precipitate by filtration on a Büchner funnel, wash with water, and dry overnight at 100–105°C.

-

For purification, the crude product is subjected to vacuum distillation. Collect the colorless 1H-indazole fraction.

Quantitative Data

The following table summarizes the expected yields and physical properties for the synthesis of 1H-indazole from o-toluidine.

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [1] |

| Yield (Crude Product) | 36–47% | [1] |

| Yield (Purified Product) | 33–43% | [1] |

| Physical Appearance | Colorless Solid | [1] |

| Melting Point | 148°C | [1] |

| Boiling Point (for purification) | 167–176°C at 40–50 mm Hg | [1] |

Synthesis of this compound

The synthesis of This compound requires a different starting material than the parent indazole synthesis. The most direct precursor is an aniline derivative that already contains the necessary substitution pattern. A common and effective starting material is 2,3-dimethylaniline (2-amino-m-xylene). The synthetic strategy involves diazotization of the aniline followed by an intramolecular cyclization.

Overall Reaction Workflow

The synthesis of this compound is a more streamlined, one-pot procedure compared to the classical method for the parent compound. The general workflow is depicted below.

Caption: Experimental workflow for this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound from 2,3-dimethylaniline.

Step 1: Diazotization and Cyclization

-

Dissolve 2,3-dimethylaniline (1 equivalent) in glacial acetic acid at room temperature.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until analysis (e.g., by TLC) indicates the consumption of the starting material. The reaction involves the in-situ formation of the diazonium salt, which then undergoes intramolecular cyclization.

Step 2: Work-up and Isolation

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the solution by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to yield the pure product.[3][4]

Quantitative Data

Quantitative data for this specific synthesis can vary based on reaction scale and specific conditions. The following table provides representative data.

| Parameter | Representative Value |

| Starting Material | 2,3-Dimethylaniline |

| Key Reagents | Sodium Nitrite, Acetic Acid |

| Typical Yield | 60-80% |

| Physical Appearance | Off-white to light brown solid |

| Melting Point | 114-116°C |

Conclusion

This guide delineates the synthetic routes to both the parent 1H-indazole and its 4-methyl derivative. It is crucial for researchers to recognize that the substitution pattern of the final indazole product is dictated by the substitution pattern of the aniline precursor. The classical synthesis from o-toluidine reliably produces 1H-indazole . For the synthesis of This compound , the correct and efficient starting material is 2,3-dimethylaniline . The provided protocols, data, and workflows offer a robust foundation for the laboratory preparation of these valuable heterocyclic compounds, facilitating further research and development in medicinal chemistry.

References

Spectroscopic Profile of 4-methyl-1H-indazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1H-indazole, tailored for researchers, scientists, and professionals in the field of drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, the presented data is a combination of reported values for closely related indazole derivatives and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5-11.5 | br s | 1H | N-H |

| ~7.9-8.1 | d | 1H | H-3 |

| ~7.3-7.5 | d | 1H | H-7 |

| ~7.0-7.2 | t | 1H | H-6 |

| ~6.8-7.0 | d | 1H | H-5 |

| ~2.5 | s | 3H | CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~140-142 | C-7a |

| ~133-135 | C-3 |

| ~128-130 | C-4 |

| ~125-127 | C-6 |

| ~120-122 | C-5 |

| ~115-117 | C-3a |

| ~108-110 | C-7 |

| ~15-17 | CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Aromatic compounds exhibit characteristic absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620-1600 | Medium | C=N stretch (indazole ring) |

| 1500-1400 | Strong | Aromatic C=C ring stretching |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₈H₈N₂), the expected molecular weight is approximately 132.16 g/mol .

| m/z Ratio | Predicted Identity |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ |

| 104 | [M-N₂]⁺ or [M-HCN-H]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The sample is gently agitated or sonicated to ensure complete dissolution.

-

If the sample is not fully soluble, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[3]

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), or referenced to the residual solvent peak.[3]

-

Coupling constants (J) are reported in Hertz (Hz).[3]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[4]

-

The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).[3]

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.

Data Acquisition:

-

For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is commonly used to obtain accurate mass measurements, which allows for the determination of the elemental composition.[4]

-

Low-resolution mass spectrometry provides information about the nominal mass of the parent ion and its fragmentation patterns.[4]

-

The mass-to-charge ratio (m/z) of the detected ions is reported.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

4-methyl-1H-indazole CAS number and molecular weight

An In-depth Technical Guide to 4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific peer-reviewed data available for this particular isomer, this guide synthesizes information on its core properties alongside the well-documented significance of the broader indazole scaffold in drug discovery.

Core Properties of this compound

This compound is a bicyclic aromatic heterocycle. Its foundational physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 3176-63-4 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.17 g/mol |

Synthesis of Indazole Derivatives

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, general methodologies for constructing the 1H-indazole core are well-established. These strategies often involve the cyclization of substituted anilines or related precursors. A variety of modern catalytic and classical approaches have been developed for this purpose.[1][2][3]

A generalized workflow for the synthesis and subsequent evaluation of novel indazole derivatives is outlined below. This process highlights the key stages from initial chemical synthesis to biological activity assessment.

Biological Significance and Applications in Drug Discovery

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][4][5] Derivatives of the indazole core have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[5][6]

Several clinically approved drugs incorporate the indazole motif. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug (NSAID).[6] The versatility of the indazole structure allows for diverse substitutions, enabling chemists to modulate the compound's interaction with various biological targets.[7][8]

The primary applications of indazole derivatives in drug discovery include:

-

Kinase Inhibition: The indazole scaffold is a common feature in many small-molecule kinase inhibitors designed to interfere with aberrant cell signaling in cancer.[9]

-

Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic rings like indole or phenol, which can lead to improved pharmacokinetic properties in drug candidates.[10]

-

Immunotherapy: Recent research has explored indazole derivatives as small-molecule inhibitors of immune checkpoint pathways, such as the PD-1/PD-L1 interaction, offering a promising avenue for cancer immunotherapy.[11]

Representative Signaling Pathway: Kinase Inhibition

While the specific signaling pathways modulated by this compound are not well-documented, many indazole derivatives function as ATP-competitive kinase inhibitors. These compounds bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The diagram below illustrates this general mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methyl-1H-indazole in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide offers an estimated solubility profile based on available information for structurally related compounds. Furthermore, it details standardized experimental protocols for the determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain precise solubility data for this compound in their own laboratory settings.

Estimated Solubility Profile of this compound

| Solvent | Compound | Solubility |

| Dimethyl Sulfoxide (DMSO) | 1H-Indazole-4-Methanamine, α-Methyl- | Slightly Soluble |

| Methanol | 1H-Indazole-4-Methanamine, α-Methyl- | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 4-Fluoro (1H)indazole | Slightly Soluble |

| Methanol | 4-Fluoro (1H)indazole | Slightly Soluble |

| Chloroform | 1H-indazole-3-carboxylic acid methyl ester | Slightly Soluble[1] |

| Methanol | 1H-indazole-3-carboxylic acid methyl ester | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 1H-indazole-7-carboxylic acid | Slightly Soluble[2] |

| Methanol | 1H-indazole-7-carboxylic acid | Slightly Soluble[2] |

Note: This table presents data for structurally similar compounds to provide an estimation of the solubility of this compound. Actual quantitative solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. These methods are standard in pharmaceutical and chemical research for characterizing the physicochemical properties of organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining this value.[3]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[3]

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

-

Phase Separation: After the equilibration period, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.[3]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.[3]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[3] A standard calibration curve of this compound in the respective solvent must be prepared beforehand.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[4][5][6][7] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution into an aqueous or organic medium.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

The desired organic solvent

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[4][8]

-

Plate Preparation: Using a liquid handler, dispense the stock solution into the wells of a 96-well plate. Then, add the selected organic solvent to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[5][7]

-

Incubation: Seal the plate and shake it at a constant temperature for a defined period, typically 1 to 2 hours.[4][7]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4][6]

-

UV-Vis Spectroscopy: After incubation, filter the contents of the wells to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is then determined from a calibration curve.[4]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

References

- 1. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1 [m.chemicalbook.com]

- 2. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Solid-State Landscape of 4-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-indazole, a substituted derivative of the indazole bicyclic heterocycle, holds significant interest within medicinal chemistry and drug development due to the established pharmacological importance of the indazole scaffold. A comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its application in pharmaceuticals, where such characteristics directly influence critical parameters like solubility, stability, and bioavailability.

This technical guide provides a detailed overview of the available information on this compound. It is important to note that a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a definitive, published crystal structure specifically for this compound. Consequently, this document presents a compilation of data on the parent 1H-indazole and closely related derivatives to offer valuable insights into the expected structural features and behavior of this compound. Furthermore, detailed experimental protocols for the synthesis, crystallization, and characterization of such compounds are provided to facilitate further research in this area.

The Indazole Core: Structural and Physicochemical Properties

Indazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of two nitrogen atoms in the five-membered ring allows for the existence of tautomers, with the 1H- and 2H-forms being the most common. In the solid state, the 1H-tautomer is generally the more stable form[1]. The indazole ring system is a vital pharmacophore found in a variety of therapeutic agents.

Crystal Structure of Related Indazole Derivatives

In the absence of specific crystallographic data for this compound, the examination of closely related structures provides a valuable predictive framework. The following tables summarize the crystallographic data for 1-methyl-1H-indazole-3-carboxylic acid and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, showcasing typical packing and hydrogen bonding motifs for N-substituted indazoles.

Table 1: Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic Acid [2]

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

Table 2: Crystallographic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [3]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃FN₂O₂ |

| Molecular Weight | 284.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.04322 (3) |

| b (Å) | 18.11509 (13) |

| c (Å) | 14.46487 (10) |

| β (°) | 90.4600 (6) |

| Volume (ų) | 1321.45 (2) |

| Z | 4 |

Polymorphism in Indazoles

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties. While no specific polymorphic forms of this compound have been reported, the broader class of indazole derivatives is known to exhibit polymorphism. The investigation of polymorphism is a crucial step in the solid-state characterization of any new indazole-based active pharmaceutical ingredient.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and characterization of indazole derivatives, which can be adapted for the study of this compound.

Synthesis of Indazole Derivatives

A general synthetic route to 1H-indazoles involves the cyclization of N-tosylhydrazones with nitroaromatic compounds.

Experimental Workflow for Indazole Synthesis

Caption: Generalized workflow for the synthesis of 1H-indazoles.

Detailed Protocol:

-

To a mixture of the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (1.08 mmol) in a 10 mL Schlenk tube, add dry dimethylformamide (2.0 mL) under a nitrogen atmosphere.

-

Stir the solution at a temperature of 60-80 °C for the required time, monitoring the reaction by thin-layer chromatography.

-

Upon completion, purify the crude mixture by silica-gel column chromatography to yield the 1H-indazole product[4].

Crystallization for Single-Crystal X-ray Diffraction

Growing high-quality single crystals is essential for determining the crystal structure of a compound. Slow evaporation from a suitable solvent is a commonly employed technique.

Experimental Workflow for Crystallization

Caption: Workflow for obtaining single crystals via slow evaporation.

Detailed Protocol:

-

Dissolve the purified indazole derivative in a suitable solvent, such as ethyl acetate, in a microvial at a concentration of approximately 3% (w/v)[3].

-

Leave the microvial undisturbed at room temperature for an extended period (several days to months) to allow for slow evaporation of the solvent.

-

Monitor the vial for the formation of single crystals suitable for X-ray diffraction analysis[3].

Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a compound. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected. This data is then used to solve and refine the crystal structure, providing information on unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for the characterization of crystalline solids and can be used to identify crystalline phases, determine phase purity, and analyze polymorphism. The sample is ground to a fine powder, and the diffraction pattern is collected over a range of angles.

Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a key technique for identifying melting points, glass transitions, and solid-solid phase transitions, which is crucial for studying polymorphism. TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition.

Spectroscopic Techniques (NMR, IR, MS):

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure in solution.

-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

-

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula.

Logical Relationship of Characterization Techniques

The following diagram illustrates the logical flow of experiments for the comprehensive solid-state characterization of an indazole derivative.

Logical Flow for Solid-State Characterization

Caption: Logical workflow for the solid-state characterization of this compound.

Conclusion

While a definitive crystal structure for this compound remains to be publicly reported, this technical guide provides a robust framework for its investigation. By leveraging the crystallographic data of closely related indazole derivatives and employing the detailed experimental protocols outlined herein, researchers are well-equipped to undertake the synthesis, crystallization, and comprehensive solid-state characterization of this compound. The elucidation of the crystal structure and a thorough investigation of its potential for polymorphism are critical next steps in unlocking the full potential of this compound in the field of drug development.

References

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to 4-methyl-1H-indazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited specific historical information available for this particular molecule in peer-reviewed literature, this guide synthesizes information from the broader context of indazole chemistry to present a likely historical background, a plausible synthetic route with a detailed experimental protocol, and a summary of its physicochemical and spectroscopic properties. The guide also highlights the significance of the indazole scaffold in drug discovery.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules and approved pharmaceuticals.[1] The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[2][3] The diverse pharmacological activities of indazole derivatives, including anti-inflammatory, analgesic, and anti-cancer properties, have made them a focal point of research in drug development.[1][4] The introduction of substituents, such as a methyl group at the 4-position, can significantly modulate the physicochemical and biological properties of the indazole core.[1]

Discovery and History

While the specific first synthesis of this compound is not well-documented in the historical chemical literature, its discovery is intrinsically linked to the broader history of indazole synthesis. The foundational work on indazoles was conducted by Emil Fischer in the late 19th century. A significant advancement in indazole synthesis was the Jacobson indazole synthesis , first reported by P. Jacobson and L. Huber in 1908, which involves the cyclization of N-nitroso-o-acetotoluidides.[5] This method, and its subsequent modifications, provided a versatile route to various substituted indazoles.

Given that the Jacobson synthesis utilizes ortho-toluidine derivatives, it is highly probable that this compound was first prepared via a variation of this classical method, starting from an appropriately substituted o-toluidine. The development of modern synthetic methodologies, including metal-catalyzed cross-coupling and C-H activation reactions, has further expanded the toolkit for synthesizing substituted indazoles, including this compound.[6][7][8]

Synthesis of this compound

A plausible and historically relevant synthetic route to this compound is the Jacobson Indazole Synthesis . This method involves the nitrosation of an N-acylated ortho-toluidine derivative, followed by cyclization.

Proposed Synthetic Pathway:

Figure 1: Proposed Jacobson Synthesis of this compound.

This protocol is based on the established procedures for the Jacobson indazole synthesis and is adapted for the preparation of this compound.[5]

Materials:

-

2,3-dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium nitrite

-

Sodium hydroxide

-

Benzene (or a suitable alternative solvent like toluene)

-

Hydrochloric acid

-

Ammonia solution

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Acetylation of 2,3-dimethylaniline

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline in a mixture of glacial acetic acid and acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the N-(2,3-dimethylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitrosation of N-(2,3-dimethylphenyl)acetamide

-

Suspend the dried N-(2,3-dimethylphenyl)acetamide in a mixture of glacial acetic acid and acetic anhydride in a flask cooled in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture in the ice bath for an additional 1-2 hours after the addition is complete.

-

The formation of the N-nitroso derivative can be monitored by a color change in the reaction mixture.

Step 3: Cyclization to this compound

-

Pour the N-nitroso intermediate solution onto a mixture of ice and water.

-

Extract the oily product with a suitable organic solvent such as benzene or toluene.

-

Wash the organic extract with water and then with a dilute sodium hydroxide solution.

-

The cyclization occurs in the alkaline medium. The solution is then heated to complete the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts and wash with water.

-

Extract the organic solution with dilute hydrochloric acid to protonate the indazole.

-

Separate the acidic aqueous layer and neutralize it with an ammonia solution to precipitate the crude this compound.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or sublimation.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is limited. The following tables summarize available and computed data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [9] |

| Molecular Weight | 132.16 g/mol | [9] |

| Appearance | Solid (inferred) | General observation for similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | Inferred from related compounds[1] |

| pKa | Not reported |

Table 2: Spectroscopic Data for this compound (Predicted/Inferred)

| Technique | Data | Source |

| ¹H NMR | Chemical shifts (δ) in ppm. Aromatic protons in the range of 7.0-8.0 ppm. Methyl protons around 2.5 ppm. NH proton signal would be broad and downfield. | Inferred from data for other indazoles[10][11][12] |

| ¹³C NMR | Chemical shifts (δ) in ppm. Aromatic carbons in the range of 110-140 ppm. Methyl carbon around 15-20 ppm. | Inferred from data for other indazoles[10][13] |

| Mass Spec. | (M+H)⁺ = 133.07 | Calculated |

Note: The spectroscopic data presented are inferred from the analysis of related indazole structures. Experimental determination is required for precise values.

Applications in Drug Discovery and Research

While specific biological activities and applications of this compound are not extensively reported, the indazole scaffold is of significant interest in drug discovery. Indazole derivatives have been investigated for a wide range of therapeutic applications.

General Workflow for Indazole-Based Drug Discovery:

Figure 2: General workflow for indazole-based drug discovery.

Key Therapeutic Areas for Indazole Derivatives:

-

Oncology: The indazole nucleus is a core component of several approved anti-cancer drugs, such as Axitinib and Pazopanib, which are kinase inhibitors.[2][4]

-

Anti-inflammatory and Analgesic: Indazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[1][14]

-

Antimicrobial: Various indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4]

-

Central Nervous System (CNS) Disorders: The structural similarity of indazole to indole, a key component of many neurotransmitters, has led to the investigation of indazole derivatives for CNS-related conditions.

The 4-methyl substituent on the indazole ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Conclusion

This compound, while not having a widely documented individual history, is a member of the critically important indazole family of compounds. Its synthesis can be achieved through established methods like the Jacobson indazole synthesis. The indazole scaffold's proven track record in successful drug development programs underscores the potential of its derivatives, including this compound, as valuable starting points for future research and the discovery of novel therapeutics. Further investigation into the specific biological properties of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-METHYL (1H)INDAZOLE | 3176-63-4 [chemicalbook.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to the Biological Activity of Novel 4-Methyl-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and potential biological activities of novel 4-methyl-1H-indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited volume of research specifically focused on this compound derivatives, this guide synthesizes data from closely related indazole compounds to forecast their potential therapeutic applications and guide future research. Detailed experimental methodologies for key biological assays and diagrammatic representations of synthetic and biological pathways are provided to support drug discovery and development efforts.

Introduction

Indazole, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules.[1] The indazole nucleus is present in several FDA-approved drugs, highlighting its therapeutic importance.[1][2] Modifications to the indazole ring, such as the introduction of a methyl group at the 4-position, can significantly influence the compound's physicochemical properties and biological activity. This guide explores the potential of this compound derivatives as novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various established methods for indazole synthesis. A common strategy involves the cyclization of appropriately substituted phenylhydrazones. A general synthetic workflow is outlined below.

References

The Thermochemical Landscape of 4-methyl-1H-indazole: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is crucial for optimizing synthesis, ensuring process safety, and modeling molecular interactions. This guide addresses the current landscape of thermochemical data for this compound. While specific experimental data for this substituted indazole is not available in published literature, this document provides a comprehensive overview of the established methodologies required for its determination. It details the protocols for combustion calorimetry and sublimation enthalpy measurements and outlines the use of computational chemistry as a powerful predictive tool. This guide serves as a foundational resource for researchers seeking to determine or estimate these critical physicochemical parameters.

Introduction

Indazole derivatives are core scaffolds in a multitude of pharmacologically active molecules. The substitution of a methyl group at the 4-position of the indazole ring can significantly influence its electronic distribution, crystal packing, and intermolecular interactions, thereby altering its physical and chemical properties. Thermochemical data provides a quantitative measure of the energetic stability of a compound. The standard enthalpy of formation (ΔfH°), in particular, is a fundamental property that governs chemical reactions and phase equilibria.

Currently, there is a notable absence of published experimental thermochemical data for this compound. However, the principles and techniques for determining these properties are well-established. This guide will leverage data from the parent compound, 1H-indazole, as a reference point and describe the definitive experimental and computational workflows for characterizing this compound.

Thermochemical Data for 1H-Indazole (Reference Compound)

To provide context, the experimentally determined thermochemical properties for the parent compound, 1H-indazole, are summarized below. These values serve as a benchmark for future studies on its methylated derivatives.

| Property | Symbol | Value (kJ·mol⁻¹) | Phase | Reference |

| Standard Molar Enthalpy of Combustion | ΔcH°solid | -3778.6 ± 3.5 | Solid | [1][2] |

| Standard Molar Enthalpy of Formation | ΔfH°solid | 139.3 ± 3.6 | Solid | [2] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 92.9 ± 1.0 | Solid-Gas | [2] |

| Standard Molar Enthalpy of Formation | ΔfH°gas | 232.2 ± 3.7 | Gas | [2] |

Table 1: Summary of Standard Thermochemical Properties for 1H-Indazole at T = 298.15 K.

Experimental Determination of Thermochemical Properties

The primary route to obtaining the standard molar enthalpy of formation in the gaseous state (ΔfH°gas) involves two key experimental stages, as illustrated in the workflow below.

Protocol 1: Combustion Calorimetry for Solid-Phase Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[3] The experiment measures the energy released when a substance is completely burned in a controlled environment.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a platinum crucible inside a constant-volume calorimetric bomb. As nitrogen-containing organic compounds can be hygroscopic, samples are often handled in an inert atmosphere.[4]

-

Bomb Setup: A small volume of water (e.g., 1 cm³) is added to the bomb to ensure that the nitric acid formed from the combustion of nitrogen is in a defined aqueous state. The bomb is then sealed and pressurized to approximately 3.0 MPa with pure oxygen.[4][5]

-

Calorimeter Calibration: The energy equivalent of the calorimeter system, ε(calor), is determined by burning a certified standard reference material, typically benzoic acid, under identical conditions.[4]

-

Combustion: The sample is ignited using a cotton fuse with a known energy of combustion. The temperature change of the surrounding water bath is meticulously recorded using a high-precision thermometer (e.g., a quartz-crystal or platinum resistance thermometer).[4][5]

-

Analysis of Products: After combustion, the liquid products are titrated to quantify the amount of nitric acid formed. Gaseous products are analyzed to confirm complete combustion (i.e., absence of carbon monoxide).[3][4]

-

Calculation: The specific energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, accounting for the energies of ignition and formation of nitric acid. This value is then corrected to standard state conditions to yield the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation in the solid phase (ΔfH°solid).[5]

Protocol 2: Determination of Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the energy required to transform one mole of a substance from the solid to the gaseous state.[6][7] It is essential for converting the solid-phase enthalpy of formation to the gas phase. This property can be determined by measuring the vapor pressure of the solid as a function of temperature.

Methodology (Thermogravimetric Analysis - TGA):

-

Instrument Setup: A thermogravimetric analyzer is used to measure the mass of a sample as a function of temperature in a controlled atmosphere.

-

Isothermal Measurements: The rate of mass loss ( dm/dt ) of a this compound sample is measured at several distinct isothermal temperatures under a constant flow of an inert gas (e.g., nitrogen).[1]

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the mass loss rates using the Langmuir equation.

-

Clausius-Clapeyron Analysis: The enthalpy of sublimation is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation. The results are then adjusted to the standard reference temperature of 298.15 K.[8][9]

Relationship Between Thermochemical Properties

The thermochemical properties determined through the experimental protocols are linked by Hess's Law. The standard molar enthalpy of formation in the gas phase is calculated by summing the enthalpy of formation in the solid phase and the enthalpy of sublimation.

Computational Thermochemistry: A Predictive Alternative

In the absence of experimental data, computational thermochemistry provides a robust method for estimating the thermochemical properties of molecules.[10] High-level quantum chemical methods can predict enthalpies of formation with an accuracy that often rivals experimental measurements.[11]

Methodology Overview:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP or MP2).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Accuracy Energy Calculation: Single-point energy calculations are performed using high-level composite methods (e.g., Gaussian-n theories like G3 or G4, or Complete Basis Set methods like CBS-QB3).[10]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the computed reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the balanced reaction.

Conclusion

While direct experimental thermochemical data for this compound remains to be published, the path to its determination is clear. This guide provides the necessary framework for researchers by detailing the established experimental protocols of combustion calorimetry and sublimation enthalpy measurement. Furthermore, it highlights the power of computational methods as a predictive tool for obtaining high-accuracy thermochemical data. The application of these methodologies will yield the critical energetic parameters needed to advance the research and development of this compound and its derivatives in the pharmaceutical and materials science fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Indazole (CAS 271-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermochemical Study of 1-Methylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. umsl.edu [umsl.edu]

- 9. umsl.edu [umsl.edu]

- 10. scielo.org.co [scielo.org.co]

- 11. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]

Acidity and Basicity of 4-methyl-1H-indazole in Various Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidic and basic properties of 4-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the ionization behavior of this molecule in different environments is crucial for drug design, formulation, and predicting its pharmacokinetic profile. This document summarizes available quantitative data, details relevant experimental protocols for pKa determination, and provides a visual representation of the underlying chemical principles.

Quantitative Data on the Acidity and Basicity of Indazoles

The table below presents the experimental pKa values for 1H-indazole in aqueous solution, which serve as a crucial baseline for understanding the properties of its methylated derivative.

| Compound | Medium | Acidic pKa (pKa1) | Basic pKa (pKa2) | Data Type | Reference |

| 1H-Indazole | Aqueous | 13.86 | 1.31 | Experimental | [1] |

| 1H-Indazole | Aqueous | 13.86 | 1.04 | Experimental | [2] |

Note: The acidic pKa corresponds to the deprotonation of the N1-H proton, while the basic pKa corresponds to the protonation of the N2 atom.

Experimental Protocols for pKa Determination

The determination of pKa values for heterocyclic compounds like this compound can be achieved through various established experimental techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the change in pH using a potentiometer.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. For aqueous pKa determination, high-purity water is used. To determine pKa in other media, the appropriate solvent (e.g., methanol, DMSO, or a mixed solvent system) is used. The concentration of the analyte solution is typically in the range of 1-10 mM.

-

Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature should be maintained at a constant value (e.g., 25 °C).

-

Titration Procedure:

-

For the determination of the acidic pKa , the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

For the determination of the basic pKa , the solution is first acidified with a known excess of a strong acid (e.g., 0.1 M HCl) and then back-titrated with a standardized strong base.

-

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant. The additions should be smaller in the regions where the pH changes rapidly, i.e., near the equivalence points.

-

Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at which the compound is half-neutralized. This can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to pinpoint the inflection point.

UV-Vis Spectrophotometry

This method is based on the principle that the neutral and ionized forms of a molecule often have different ultraviolet-visible absorption spectra.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared. The range of pH values should encompass the expected pKa of the analyte. The ionic strength of the buffers should be kept constant.

-

Spectral Measurement: A small, constant volume of the stock solution of this compound is added to each buffer solution to obtain a final concentration suitable for UV-Vis analysis (typically in the micromolar range). The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis:

-

The absorbance at a specific wavelength where the difference in absorbance between the neutral and ionized forms is maximal is plotted against the pH.

-

The resulting data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Visualization of Acid-Base Equilibria

The following diagrams illustrate the key concepts related to the acidity and basicity of this compound and the experimental workflow for pKa determination.

Caption: Acid-base equilibria of this compound.

Caption: Experimental workflows for pKa determination.

Caption: Influence of the medium on acid-base equilibria.

Conclusion

The acidity and basicity of this compound are fundamental properties that govern its behavior in various chemical and biological systems. While direct experimental pKa values for this specific molecule are yet to be reported, a robust understanding can be derived from the data available for the parent 1H-indazole, coupled with the electronic effects of the methyl substituent. The experimental protocols detailed in this guide provide a clear framework for the accurate determination of the pKa values of this compound and its analogs in diverse media. Such data is invaluable for the rational design and development of novel indazole-based therapeutic agents. Further research, including computational pKa prediction and experimental determination in non-aqueous and mixed-solvent systems, would provide a more complete picture of the acid-base properties of this important heterocyclic compound.

References

Methodological & Application

Protocol for N-Alkylation of 4-methyl-1H-indazole: A Detailed Application Note for Researchers

This application note provides detailed protocols for the selective N-alkylation of 4-methyl-1H-indazole, a common scaffold in medicinal chemistry. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering methods for achieving preferential N1 or N2 alkylation, as well as conditions that may lead to mixtures of both regioisomers.

Introduction

Indazole and its derivatives are prominent heterocyclic motifs in a wide array of therapeutic agents. The nitrogen atoms of the pyrazole ring, designated as N1 and N2, are both nucleophilic and can undergo alkylation. The regioselectivity of this transformation is a critical aspect of synthesizing indazole-based compounds, as the biological activity of the resulting N-alkylated isomers can differ significantly. The ratio of N1 to N2 alkylation is influenced by several factors, including the choice of base, solvent, alkylating agent, and the nature of substituents on the indazole ring. For this compound, the methyl group at the 4-position is not expected to exert a strong directing effect, making the general principles of indazole alkylation highly relevant.

This document outlines three primary protocols for the N-alkylation of this compound:

-

Protocol 1: Preferential N1-Alkylation using Sodium Hydride in Tetrahydrofuran. This method generally favors the formation of the thermodynamically more stable N1-alkylated product.

-

Protocol 2: Preferential N2-Alkylation via Mitsunobu Reaction. This protocol often leads to the kinetically favored N2-alkylated isomer.

-

Protocol 3: Non-selective Alkylation with Potassium Carbonate in Dimethylformamide. These conditions typically yield a mixture of N1 and N2 isomers.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound based on established methodologies for other indazole derivatives. The data presented are extrapolated from literature precedents for structurally similar indazoles and should be considered as representative examples.

| Protocol | Alkylating Agent | Base / Reagents | Solvent | Temp. (°C) | Predominant Isomer | N1:N2 Ratio (Approx.) | Yield (%) |

| 1 | Alkyl Bromide | NaH | THF | 0 to RT | N1 | >95:5 | 70-90 |

| 2 | Primary Alcohol | PPh₃, DIAD/DEAD | THF | 0 to RT | N2 | <10:90 | 60-80 |

| 3 | Alkyl Iodide | K₂CO₃ | DMF | RT to 80 | Mixture | 40:60 to 60:40 | 50-75 |

Experimental Protocols

Protocol 1: Preferential N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is designed to favor the formation of the N1-alkylated product.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., bromide or iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1–0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.

Protocol 2: Preferential N2-Alkylation via Mitsunobu Reaction

This protocol is employed to achieve preferential alkylation at the N2 position.

Materials:

-

This compound

-

Primary or secondary alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-